5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Overview
Description
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Biological Activity
5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article synthesizes available research findings pertaining to its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.28 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its bioactivity.
Property | Value |
---|---|
Molecular Formula | C15H13N3O3 |
Molecular Weight | 283.28 g/mol |
CAS Number | 1105191-42-1 |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory activities. In vitro studies have demonstrated that compounds similar to 5-ethyl-3-oxo-2-phenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds with similar structures showed IC50 values against COX enzymes comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Table 1: Inhibitory Effects on COX Enzymes
Compound | COX Inhibition IC50 (µM) |
---|---|
Celecoxib | 0.04 ± 0.01 |
Compound A | 0.04 ± 0.09 |
Compound B | 0.04 ± 0.02 |
Anticancer Activity
The pyrazolo[4,3-c]pyridine scaffold has also been investigated for its anticancer properties. Studies have reported that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. These compounds demonstrated significant antiproliferative activity, indicating their potential as anticancer agents .
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo derivatives:
- Compound X showed an IC50 of 1.2 µM against HeLa cells.
- Compound Y exhibited an IC50 of 0.9 µM against HCT116 cells.
Neuroprotective Effects
Emerging evidence suggests that pyrazolo compounds may offer neuroprotective benefits as well. Research has indicated that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting pro-inflammatory cytokines and promoting neuronal survival in models of neurotoxicity .
Structure–Activity Relationships (SAR)
Understanding the SAR of 5-ethyl-3-oxo derivatives is crucial for optimizing their biological activity. Modifications to the phenyl group or alterations in the ethyl substituent have been shown to influence the potency and selectivity of these compounds towards specific biological targets.
Key Findings:
- Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
- Alkyl substitutions at the nitrogen positions can improve solubility and bioavailability.
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDGFQSXWROPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135359 | |
Record name | 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-42-1 | |
Record name | 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3,5-dihydro-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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